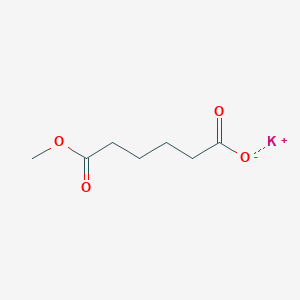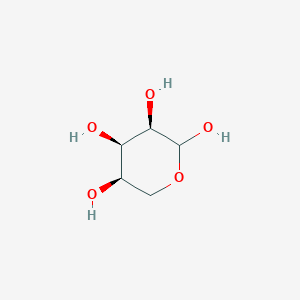
Ammonium molybdenum oxide
Descripción general
Descripción
Ammonium molybdenum oxide, also known as ammonium molybdate, is an inorganic compound with the chemical formula (NH₄)₂MoO₄. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium molybdenum oxide can be synthesized through several methods. One common method involves the reaction of molybdic acid (H₂MoO₄) with ammonia (NH₃). The reaction is as follows: [ \text{H}_2\text{MoO}_4 + 2\text{NH}_3 \rightarrow (\text{NH}_4)_2\text{MoO}_4 ]
Industrial Production Methods: In industrial settings, this compound is typically produced by the oxidative roasting of molybdenum sulfide (MoS₂) to form molybdenum trioxide (MoO₃), which is then dissolved in ammonia to produce ammonium molybdate. The process involves the following steps:
Oxidative Roasting: MoS₂ is roasted in the presence of oxygen to form MoO₃.
Dissolution: MoO₃ is dissolved in aqueous ammonia to form ammonium molybdate.
Crystallization: The solution is then evaporated to crystallize ammonium molybdate.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium molybdenum oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form molybdenum trioxide (MoO₃).
Reduction: It can be reduced to form lower oxidation states of molybdenum, such as molybdenum dioxide (MoO₂).
Substitution: It can react with other compounds to form different molybdenum complexes.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Can be achieved using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Involves reacting with ligands or other metal ions under controlled conditions.
Major Products:
Oxidation: Molybdenum trioxide (MoO₃)
Reduction: Molybdenum dioxide (MoO₂)
Substitution: Various molybdenum complexes depending on the reagents used.
Aplicaciones Científicas De Investigación
Ammonium molybdenum oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other molybdenum compounds and catalysts.
Biology: Employed in biochemical assays and as a source of molybdenum in nutrient solutions.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of pigments, corrosion inhibitors, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ammonium molybdenum oxide involves its ability to act as a source of molybdenum ions (Mo⁶⁺). These ions can participate in various biochemical and chemical reactions, often serving as a catalyst or cofactor. The compound’s effectiveness is largely due to its high solubility and reactivity, allowing it to readily interact with other molecules and ions.
Comparación Con Compuestos Similares
Ammonium molybdenum oxide can be compared to other molybdenum compounds such as:
Molybdenum trioxide (MoO₃): A common oxidation product of ammonium molybdate, used in similar applications but with different reactivity.
Molybdenum dioxide (MoO₂): A reduced form of molybdenum with distinct chemical properties.
Ammonium tungstate ((NH₄)₂WO₄): Similar in structure and reactivity but contains tungsten instead of molybdenum.
Uniqueness: this compound is unique due to its high solubility in water, making it an excellent source of molybdenum ions for various applications. Its versatility and ease of synthesis further enhance its utility in scientific and industrial settings.
Propiedades
IUPAC Name |
azanium;molybdenum;oxygen(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.H3N.H2O.O/h;1H3;1H2;/q;;;-2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOMAVCHADVANQ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.[O-2].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6MoNO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12054-85-2 (tetrahydrate) | |
| Record name | Ammonium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
148.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11098-84-3 | |
| Record name | Ammonium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium molybdenum oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium molybdenum oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)


![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)










